molecular formula C7H13KO4 B012427 Potassium 2-(1'-ethoxy)ethoxypropionate CAS No. 100743-68-8

Potassium 2-(1'-ethoxy)ethoxypropionate

Cat. No. B012427
M. Wt: 200.27 g/mol
InChI Key: BCRJMPAOSQNFJU-UHFFFAOYSA-M
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Description

Potassium 2-(1'-ethoxy)ethoxypropionate, also known as KEPEP, is a potassium salt of propionic acid. It is a white crystalline solid, soluble in water and ethanol. KEPEP is widely used in various scientific research applications, including as a solvent, reagent, and catalyst.

Mechanism Of Action

The mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate is not fully understood. However, it is believed that Potassium 2-(1'-ethoxy)ethoxypropionate acts as a nucleophile in organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate can also act as a Lewis acid catalyst in various reactions, such as aldol condensation and Michael addition reactions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of Potassium 2-(1'-ethoxy)ethoxypropionate. However, studies have shown that Potassium 2-(1'-ethoxy)ethoxypropionate is non-toxic and has low acute toxicity. Potassium 2-(1'-ethoxy)ethoxypropionate is also not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

Potassium 2-(1'-ethoxy)ethoxypropionate has several advantages for lab experiments. It is a stable and non-volatile compound, making it easy to handle and store. Potassium 2-(1'-ethoxy)ethoxypropionate is also a relatively inexpensive reagent, making it accessible for various research applications. However, Potassium 2-(1'-ethoxy)ethoxypropionate has some limitations in lab experiments. It has limited solubility in some organic solvents, which can limit its use in certain reactions. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate can decompose at high temperatures, which can affect its reactivity in some reactions.

Future Directions

There are several future directions for research on Potassium 2-(1'-ethoxy)ethoxypropionate. One potential area of research is the development of new synthesis methods for Potassium 2-(1'-ethoxy)ethoxypropionate that improve its purity and yield. Additionally, there is a need for more studies on the mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate in various reactions. Further research is also needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields, such as pharmaceuticals, agrochemicals, and polymers.
Conclusion
In conclusion, Potassium 2-(1'-ethoxy)ethoxypropionate is a potassium salt of propionic acid that is widely used in various scientific research applications. It is synthesized through a simple reaction between potassium hydroxide and 2-(1'-ethoxy)ethoxypropionic acid. Potassium 2-(1'-ethoxy)ethoxypropionate is a stable and non-toxic compound that has several advantages for lab experiments. However, it also has some limitations, such as limited solubility in some organic solvents and decomposition at high temperatures. Further research is needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields and to develop new synthesis methods that improve its purity and yield.

Scientific Research Applications

Potassium 2-(1'-ethoxy)ethoxypropionate is widely used in various scientific research applications. It is commonly used as a solvent for organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate is used as a catalyst in various reactions, such as aldol condensation and Michael addition reactions.

properties

CAS RN

100743-68-8

Product Name

Potassium 2-(1'-ethoxy)ethoxypropionate

Molecular Formula

C7H13KO4

Molecular Weight

200.27 g/mol

IUPAC Name

potassium;2-(1-ethoxyethoxy)propanoate

InChI

InChI=1S/C7H14O4.K/c1-4-10-6(3)11-5(2)7(8)9;/h5-6H,4H2,1-3H3,(H,8,9);/q;+1/p-1

InChI Key

BCRJMPAOSQNFJU-UHFFFAOYSA-M

Isomeric SMILES

CCOCCOC(C)C(=O)[O-].[K+]

SMILES

CCOC(C)OC(C)C(=O)[O-].[K+]

Canonical SMILES

CCOC(C)OC(C)C(=O)[O-].[K+]

physical_description

deliquesent powder with no odou

solubility

freely soluble in water, solvents, oils
slightly soluble (in ethanol)

synonyms

POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL flask containing 38.0 g (0.20 moles) ethyl 2-[(1'-ethoxy)ethoxy]propanoate at 23° C. is added a solution of 14.8 g (0.264 moles) KOH, 30.0 g (1.667 moles) water and 10.0 g (0.217 moles) ethanol over a 30 minute period. Maintaining ±23° C., the solution is stirred for one hour, then extracted with 20 g hexane. The aqueous phase is then stripped of all solvent under vacuum. A constant weight of 43.7 g potassium 2-[(1'-ethoxy)ethoxy]propanoate is obtained as a yellowish viscous liquid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

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